3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione is a fluorinated organic compound known for its unique chemical structure and properties. The presence of multiple fluorine atoms imparts significant stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 2,2,3,3,4,4,5,5-octafluoropentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component of pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to interact with biological membranes, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: A fluorinated monomer used in the synthesis of fluorinated polymers.
1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-: A fluorinated alcohol with applications in organic synthesis and materials science.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol used in the production of high-performance polymers and coatings.
Uniqueness
3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione stands out due to its cyclobutene-1,2-dione core, which imparts unique chemical properties and reactivity. The presence of two fluorinated side chains further enhances its stability and resistance to chemical degradation, making it a valuable compound for various advanced applications.
Properties
CAS No. |
61699-82-9 |
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Molecular Formula |
C14H6F16O4 |
Molecular Weight |
542.17 g/mol |
IUPAC Name |
3,4-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H6F16O4/c15-7(16)11(23,24)13(27,28)9(19,20)1-33-5-3(31)4(32)6(5)34-2-10(21,22)14(29,30)12(25,26)8(17)18/h7-8H,1-2H2 |
InChI Key |
BGPZYHQWHZNYCX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC1=C(C(=O)C1=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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